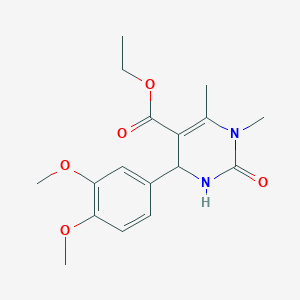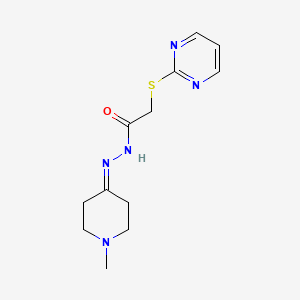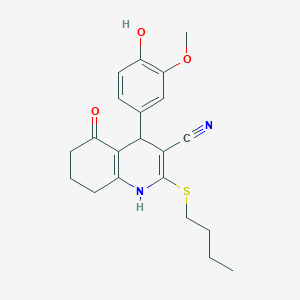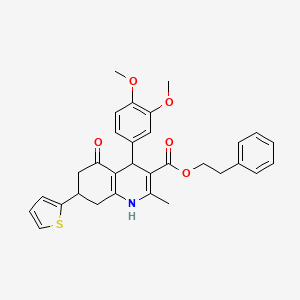![molecular formula C21H16BrN3O3 B11619662 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound that features a unique combination of indole, pyrimidine, and trione structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine for bromination, ethylbenzene for the ethyl group introduction, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced pyrimidine derivatives, and various substituted indole compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation as a therapeutic agent.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
作用機序
The mechanism by which (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features
特性
分子式 |
C21H16BrN3O3 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(4-ethylphenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16BrN3O3/c1-2-12-3-6-15(7-4-12)25-20(27)17(19(26)24-21(25)28)9-13-11-23-18-8-5-14(22)10-16(13)18/h3-11,27H,2H2,1H3,(H,24,26,28)/b13-9+ |
InChIキー |
IARKGNAWZYVADD-UKTHLTGXSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11619591.png)
![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11619637.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)

![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)


![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
